4-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfonyl group attached to a piperidine ring, and a morpholine-3,5-dione group.Scientific Research Applications
Synthesis and Antioxidant Properties
This compound is used in the synthesis of various derivatives with potential antioxidant properties. For example, it has been involved in the creation of imidazolopyrazole derivatives with significant antioxidant activities, as demonstrated in the synthesis and evaluation of some new pyrazolopyridine derivatives (Gouda, 2012).
Role in Heterocyclic Chemistry
In the field of heterocyclic chemistry, this compound is integral in producing various heterocyclic structures. Studies have shown its use in the synthesis of compounds like pyrazolo[3,4-a]pyrimidines and pyrazolopyrimidinones, contributing to the diversity of heterocyclic compounds (Kumar et al., 2013).
Application in Dye Synthesis
This compound has also been used in the synthesis of dyes, particularly those suitable for synthetic-polymer fibers. It has been involved in the creation of intermediates that yield dyes with a range of colors and good fastness properties on polyester (Peters & Bide, 1985).
Use in Herbicidal Ionic Liquids
In agriculture, the compound has applications in the development of herbicidal ionic liquids (HILs). These HILs, incorporating the molecule, have shown promising results in greenhouse tests and field trials, demonstrating enhanced herbicidal efficacy compared to commercial analogs (Pernak et al., 2015).
Contribution to Organic Synthesis
It has a significant role in organic synthesis, particularly in the creation of novel compounds with potential biological activities. This includes the synthesis of derivatives with potential anticancer activities, as well as compounds with unique structural features (Egorov et al., 2019).
Metal Oxide Solubilization
In the field of chemistry, the compound is useful for solubilizing metal oxides, contributing to the study of ionic liquids and their interactions with various materials (Nockemann et al., 2008).
Properties
IUPAC Name |
4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-11(2)17-7-13(16-10-17)25(22,23)18-5-3-12(4-6-18)19-14(20)8-24-9-15(19)21/h7,10-12H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSXGKCGDKILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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